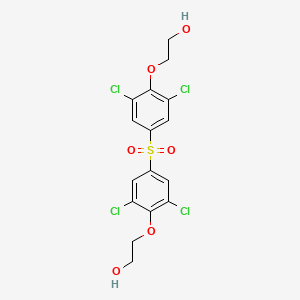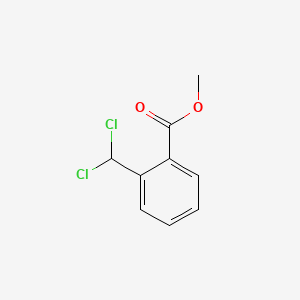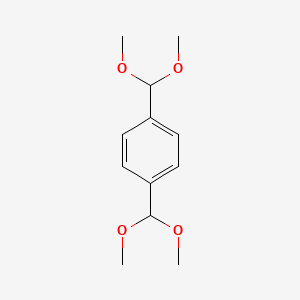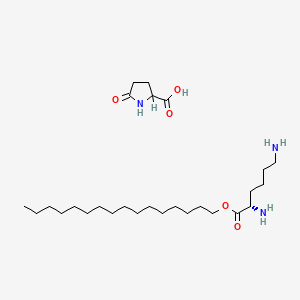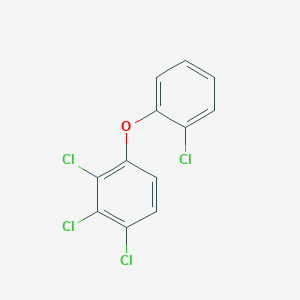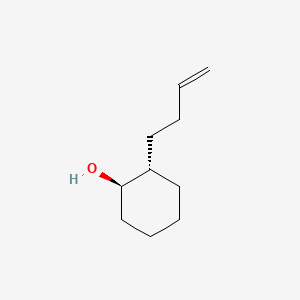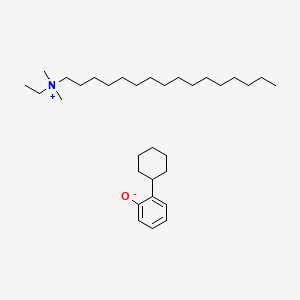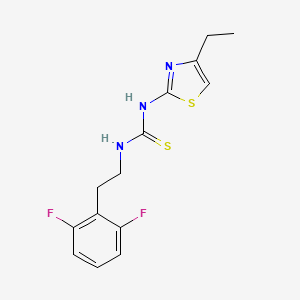
Thiourea, N-(2-(2,6-difluorophenyl)ethyl)-N'-(4-ethyl-2-thiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiourea, N-(2-(2,6-difluorophenyl)ethyl)-N’-(4-ethyl-2-thiazolyl)- is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, features a unique combination of a difluorophenyl group and a thiazolyl group, which may impart specific chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(2,6-difluorophenyl)ethyl)-N’-(4-ethyl-2-thiazolyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One possible route could involve the reaction of 2,6-difluorophenylethylamine with 4-ethyl-2-thiazolyl isothiocyanate in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature, pressure, and reaction time, would need to be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Thiourea, N-(2-(2,6-difluorophenyl)ethyl)-N’-(4-ethyl-2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of corresponding amines or thiols.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the specific reaction type and desired products.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or thiols.
Applications De Recherche Scientifique
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology or biochemistry.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: The compound could be used in the development of new materials or as a component in various industrial processes.
Mécanisme D'action
The mechanism of action for Thiourea, N-(2-(2,6-difluorophenyl)ethyl)-N’-(4-ethyl-2-thiazolyl)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Thiourea, N-(2-(2,6-difluorophenyl)ethyl)-N’-(4-ethyl-2-thiazolyl)- might include other thioureas with different substituents, such as:
- Thiourea, N-(2-phenylethyl)-N’-(4-methyl-2-thiazolyl)-
- Thiourea, N-(2-(2-chlorophenyl)ethyl)-N’-(4-ethyl-2-thiazolyl)-
Uniqueness
The uniqueness of Thiourea, N-(2-(2,6-difluorophenyl)ethyl)-N’-(4-ethyl-2-thiazolyl)- lies in its specific combination of functional groups, which may impart distinct chemical and biological properties compared to other thioureas. This could include differences in reactivity, stability, and biological activity.
Propriétés
Numéro CAS |
149487-86-5 |
|---|---|
Formule moléculaire |
C14H15F2N3S2 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
1-[2-(2,6-difluorophenyl)ethyl]-3-(4-ethyl-1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C14H15F2N3S2/c1-2-9-8-21-14(18-9)19-13(20)17-7-6-10-11(15)4-3-5-12(10)16/h3-5,8H,2,6-7H2,1H3,(H2,17,18,19,20) |
Clé InChI |
JOHAYHVXYQNTLV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CSC(=N1)NC(=S)NCCC2=C(C=CC=C2F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


